1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various fields such as organic chemistry, medicinal chemistry, and industrial processes. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base such as potassium carbonate.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A related compound with a similar pyrazole ring structure.
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine: Another compound with a cyclopentyl group and pyrazole ring.
Uniqueness
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H20ClN5 |
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Molecular Weight |
281.78 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19N5.ClH/c1-17-7-6-11(16-17)8-14-12-9-15-18(10-12)13-4-2-3-5-13;/h6-7,9-10,13-14H,2-5,8H2,1H3;1H |
InChI Key |
ROBVEZFNUKVMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2)C3CCCC3.Cl |
Origin of Product |
United States |
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